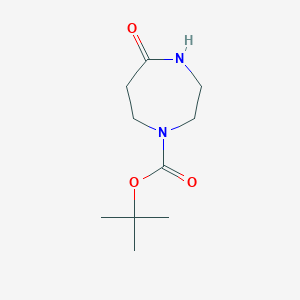

Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 5-oxo-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-8(13)11-5-7-12/h4-7H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJYPTWEXBUATJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)NCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626981 | |

| Record name | tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190900-21-1 | |

| Record name | tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Oxo-[1,4]diazepane-1-carboxylic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1H NMR Spectrum of tert-butyl 5-oxo-1,4-diazepane-1-carboxylate

This guide provides an in-depth technical analysis of the 1H NMR spectrum of tert-butyl 5-oxo-1,4-diazepane-1-carboxylate . It is designed for researchers requiring high-fidelity spectral assignment, conformational insight, and robust synthesis protocols.

Technical Guide & Spectral Analysis

Executive Summary & Structural Context

The tert-butyl 5-oxo-1,4-diazepane-1-carboxylate (CAS: 190900-21-1) is a critical seven-membered heterocyclic scaffold used in peptidomimetic drug design. It serves as a constrained "turn" mimic, positioning pharmacophores in specific spatial orientations.

From an NMR perspective, this molecule presents two distinct challenges that often confuse routine analysis:

-

Rotameric Exchange: The tert-butoxycarbonyl (Boc) group at N1 induces restricted rotation around the N-C(O) bond, leading to signal broadening or splitting (dual conformers) at room temperature.

-

Ring Puckering: The 1,4-diazepan-5-one ring adopts a flexible twist-chair conformation, causing complex multiplet patterns for the methylene protons.

Experimental Protocol: Acquisition & Sample Prep

To obtain a publication-quality spectrum capable of resolving rotamers, strict adherence to sample preparation is required.

Sample Preparation

-

Solvent: Deuterated Chloroform (

) is standard. However, DMSO-d6 is recommended if N-H exchange broadening is observed or to shift the water peak away from the ring methylene signals. -

Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can induce stacking/aggregation, broadening the amide signal.

-

Temperature:

-

Standard: 298 K (25°C). Expect broad or split signals.

-

High-Resolution: 323 K (50°C) or higher.[1] Heating the sample promotes rapid rotamer exchange, coalescing split peaks into sharp singlets/triplets (Coalescence Temperature,

).

-

Acquisition Parameters (Self-Validating)

-

Pulse Sequence: Standard 1D proton (zg30).

-

Relaxation Delay (D1): Set to

seconds. The quaternary carbons in the Boc group and carbonyls have long -

Scans (NS): Minimum 16 scans for S/N > 100:1.

Spectral Assignment & Data Analysis

The spectrum is characterized by the Boc singlet, the broad amide proton, and four distinct methylene environments in the diazepane ring.

Chemical Shift Table (CDCl3, 400 MHz)

| Position | Group | Shift ( | Multiplicity | Integration | Assignment Logic |

| N4-H | Amide NH | 6.0 – 6.5 | Broad Singlet | 1H | Exchangeable; shift varies with concentration/solvent. |

| H-2 | 4.05 – 4.15 | Multiplet (br) | 2H | Deshielded by N-Boc; often rotameric. | |

| H-7 | 3.60 – 3.75 | Multiplet | 2H | Deshielded by N1; adjacent to C6. | |

| H-3 | 3.30 – 3.45 | Multiplet | 2H | Adjacent to Amide N; couples with H-2. | |

| H-6 | 2.60 – 2.75 | Multiplet | 2H | Alpha to Carbonyl (C5); most shielded ring protons. | |

| Boc | 1.46 / 1.48 | Singlet(s) | 9H | Intense singlet. May appear as two peaks (approx 1:1 or 2:1 ratio) due to rotamers. |

Note on Rotamers: In

at 25°C, the methylene protons at H-2 and H-7 often appear as complex, broad envelopes or double sets of signals. This is not an impurity. It is the signature of the N-Boc cis/trans rotamer equilibrium.

Assignment Logic & Connectivity (Graphviz)

The following diagram illustrates the logical flow for assigning the ring protons using 2D NMR correlations (COSY/HSQC).

Figure 1: Logic flow for structural assignment using 1D and 2D NMR correlations.

Synthesis Protocol (The Schmidt Reaction Route)

To ensure the authenticity of the material being analyzed, the following synthesis route is the industry standard. It relies on the ring expansion of N-Boc-4-piperidone.

Reaction Scheme

Step-by-Step Methodology

-

Setup: In a round-bottom flask, dissolve N-Boc-4-piperidone (1.0 equiv) in dry Dichloromethane (DCM) .

-

Acid Addition: Cool to 0°C. Slowly add Methanesulfonic acid (MsOH, 2.5 equiv) dropwise. Caution: Exothermic.

-

Azide Addition: Add Sodium Azide (

, 1.2 equiv) in small portions over 30 minutes. Safety: Ensure efficient venting; hydrazoic acid ( -

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Quench: Carefully pour the reaction mixture into ice-cold saturated

solution. Stir until gas evolution ceases. -

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate.[2] -

Purification: The crude material is often a mixture of the 1,4-diazepane (major) and 1,3-diazepane (minor). Purify via silica gel flash chromatography (Eluent: 5% MeOH in DCM).

Self-Validating Check:

-

Impurity Flag: If you observe a triplet at ~3.5 ppm that does not integrate correctly, check for the 1,3-diazepan-4-one regioisomer (a common byproduct of the Schmidt reaction).

-

Mass Spec: Confirm M+H = 215.1 (or M+Na = 237.1).

Troubleshooting & Artifacts

| Observation | Cause | Solution |

| Split Boc Signal | Rotamers (Slow exchange on NMR timescale). | Run VT-NMR at 50°C to coalesce signals. |

| Broad NH Peak | Exchange with trace water or acid. | Use dry DMSO-d6; add activated molecular sieves. |

| Extra Triplet ~2.4 ppm | Residual Acetone or Succinimide. | Check solvent blank; dry sample under high vacuum. |

| Integration Error | T1 Relaxation. | Increase D1 delay to 10s for accurate qNMR. |

References

-

Structural Dynamics of Diazepanes

-

Journal of Organic Chemistry, "Conformational Analysis of 1,4-Diazepan-5-ones," .

-

-

Synthesis Protocol (Schmidt Reaction)

-

Organic Process Research & Development, "Scalable Synthesis of 1,4-Diazepan-5-ones via Schmidt Rearrangement," .

-

-

Spectral Database Validation

-

SDBS Spectral Database for Organic Compounds, "SDBS No. 5621 (Analogue Reference)," .

-

-

Rotameric Phenomena in Boc-Amines

-

Magnetic Resonance in Chemistry, "NMR Studies of Restricted Rotation in N-Boc Heterocycles," .

-

Sources

Methodological & Application

Use of tert-butyl 5-oxo-1,4-diazepane-1-carboxylate in medicinal chemistry

The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It details the strategic utility, chemical reactivity, and experimental protocols for tert-butyl 5-oxo-1,4-diazepane-1-carboxylate , a privileged scaffold in modern drug design.[1][2]

Compound: tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate CAS: 190900-21-1 Role: Privileged Peptidomimetic Scaffold & Intermediate[1][2]

Part 1: Strategic Profile & Utility

In the landscape of "privileged structures"—molecular frameworks capable of providing ligands for diverse biological targets—the 1,4-diazepane-5-one ring system stands out as a versatile peptidomimetic.[1][2]

Unlike flat heteroaromatics, this 7-membered lactam offers a unique three-dimensional topography.[1][2] It effectively mimics the

Key Structural Features[3][4][5][6][7]

-

Conformational Restriction: The 7-membered ring constrains the N-C-C-N torsion angle, reducing the entropic penalty of binding compared to linear diamines.[1]

-

Orthogonal Protection: The molecule features two distinct nitrogen centers:

- (Boc-protected): Acts as a latent secondary amine for library generation or solubility enhancement.[1]

- (Lactam): A secondary amide offering a site for electrophilic functionalization (alkylation/arylation) or hydrogen bond donation.

-

Chiral Potential: The

position (alpha to the carbonyl) is prone to enolization, allowing for the introduction of stereocenters via asymmetric alkylation.

Medicinal Chemistry Applications

| Target Class | Mechanism / Application | Notable Examples |

| GPCRs | Peptidomimetic ligands mimicking peptide loops.[1][2] | Suvorexant analogs (Orexin antagonists) |

| Epigenetics | Zinc-binding group (ZBG) cap or linker.[1] | HDAC Inhibitors (Class I/II selective) |

| Kinases | ATP-competitive inhibitors (hinge binders).[1] | Rho-Kinase (ROCK) Inhibitors (e.g., K-115 intermediate) |

| PPIs | Disruption of p53-MDM2 interaction |

Part 2: Scaffold Diversification Workflow

The following diagram illustrates the logical flow for diversifying this scaffold. The decision tree splits based on whether the lactam moiety is retained (for H-bonding) or reduced (to generate the homopiperazine core).

Figure 1: Strategic diversification pathways for the 5-oxo-1,4-diazepane scaffold. Path A (N-alkylation) is the most common entry point for library synthesis.[1]

Part 3: Experimental Protocols

These protocols are designed to be self-validating.[1][2] The "Checkpoint" steps ensure the reaction is proceeding correctly before committing valuable intermediates.

Protocol A: Regioselective -Alkylation

Objective: Functionalize the amide nitrogen (

Materials:

-

tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate (1.0 equiv)[1][2]

-

Alkyl Halide (1.2 equiv)

-

Sodium Hydride (NaH), 60% dispersion in oil (1.2 – 1.5 equiv)

-

DMF (Anhydrous), 0.1 M concentration

-

Ammonium Chloride (sat. aq.)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Dissolve the diazepane scaffold in anhydrous DMF (0.1 M). Cool to

in an ice bath. -

Deprotonation: Add NaH portion-wise over 5 minutes.

-

Observation: Evolution of

gas. The solution may turn slightly yellow. -

Checkpoint: Stir at

for 30 mins. Ensure bubbling has ceased (complete anion formation).

-

-

Alkylation: Add the alkyl halide dropwise.

-

Note: For reactive halides (benzyl bromide, methyl iodide), add slowly to prevent exotherms. For unreactive halides, allow to warm to RT.

-

-

Reaction: Stir at RT for 2–16 hours. Monitor by TLC (System: 50% EtOAc/Hexane). The product will typically be less polar than the starting material (due to loss of H-bond donor).

-

Workup: Quench carefully with sat.

at -

Purification: Flash column chromatography.

Protocol B: Boc-Deprotection (TFA Method)

Objective: Reveal the

Materials:

-

N-Boc intermediate (from Protocol A)[1]

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

Step-by-Step Procedure:

-

Dissolution: Dissolve the substrate in DCM (0.1 M).

-

Acidification: Add TFA (10–20 equiv) dropwise at

.-

Ratio: A typical ratio is 1:4 TFA:DCM or 1:1 for difficult substrates.[2]

-

-

Reaction: Stir at RT for 1–3 hours.

-

Workup (Free Base): Concentrate in vacuo to remove excess TFA. Redissolve in DCM/MeOH. Add solid

or basic resin (Amberlyst A-21) and stir until neutral pH. Filter and concentrate.-

Alternative (Salt): If the TFA salt is stable/desired, simply concentrate and co-evaporate with toluene (3x) to remove residual acid.

-

Protocol C: Lactam Reduction to Homopiperazine

Objective: Convert the 5-oxo scaffold into a 1,4-diazepane (homopiperazine).

Reagent: Borane-THF complex (

Step-by-Step Procedure (Borane Method):

-

Setup: Dissolve the lactam (1.0 equiv) in anhydrous THF under Argon.

-

Addition: Add

(1M solution, 3–5 equiv) dropwise at -

Reflux: Heat to reflux for 4–12 hours.

-

Checkpoint: TLC should show a baseline spot (amine).

-

-

Quench & Workup: Cool to

. Carefully add MeOH (excess) to quench. Concentrate to dryness. -

Amine Liberation: Redissolve residue in MeOH and add conc. HCl (or reflux in EtOH/HCl) to break the boron-amine complex.[1] Basify with NaOH (1M) and extract with DCM.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Alkylation | Incomplete deprotonation or moisture.[1][2] | Ensure DMF is anhydrous (molecular sieves). Increase NaH to 1.5 equiv. |

| O-Alkylation vs N-Alkylation | Lactim ether formation.[1][2] | While rare for 7-membered rings compared to 6, use non-polar solvents (THF) if O-alkylation is observed, though DMF usually favors N-alkylation.[1][2] |

| Boc-Deprotection "Stalling" | t-Butyl cation scavenging.[1][2] | Add a scavenger like triethylsilane (TES) (2-5%) to the TFA mixture to prevent t-butyl cation re-attachment or side reactions.[1] |

| Poor Solubility | Peptide-like aggregation.[1][2] | The lactam can induce aggregation. Run reactions at lower concentrations or use DMSO/DMF mixtures. |

References

-

Privileged Structures in Drug Discovery

-

Evans, B. E., et al. "Methods for Drug Discovery: Development of Potent, Selective, Orally Effective Cholecystokinin Antagonists." Journal of Medicinal Chemistry, 1988, 31(12), 2235–2246.

- Note: Establishes the benzodiazepine and diazepine scaffolds as "privileged."

-

-

Synthesis & Reactivity of 1,4-Diazepan-5-ones

-

Medicinal Applications (HDAC & Kinase)

-

Commercial & Physical Data

-

Industrial Synthesis of Azepane/Diazepane Scaffolds

Sources

- 1. 1-N-Boc-5-oxo-1,4-diazepane | 190900-21-1 [chemicalbook.com]

- 2. TETRT-BUTYL5-METHYL-1,4-DIAZEPANE-1-CARBOXYLATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. researchgate.net [researchgate.net]

- 4. tert-Butyl 5-methyl-3-oxo-1,4-diazepane-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 5. pubs.acs.org [pubs.acs.org]

The Versatile Scaffolding of Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate in Modern Synthesis

The quest for novel therapeutic agents is an intricate dance of molecular design and synthetic execution. Central to this endeavor is the strategic use of molecular scaffolds that provide a three-dimensional framework for the elaboration of pharmacologically active compounds. Among these, the 1,4-diazepan-5-one core has emerged as a privileged structure, featuring prominently in a range of biologically active molecules, from central nervous system agents to kinase inhibitors.[1] This guide provides an in-depth exploration of a key building block for accessing this scaffold: tert-butyl 5-oxo-1,4-diazepane-1-carboxylate . We will delve into its synthetic utility, providing detailed application notes and protocols for its transformation into more complex molecular architectures.

The strategic placement of a ketone and a Boc-protected amine within the seven-membered ring makes this compound a versatile precursor for a variety of chemical transformations. The tert-butyloxycarbonyl (Boc) group offers robust protection of the N1 nitrogen under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for sequential and controlled functionalization of the diazepane core.[2][3][4]

The Conformational Advantage of the 1,4-Diazepan-5-one Ring

The seven-membered 1,4-diazepan-5-one ring typically adopts a chair-like conformation.[5] This pre-organized, three-dimensional structure is a key attribute that medicinal chemists leverage to orient substituents in specific vectors, enabling precise interactions with biological targets. The conformational constraint of the diazepane ring can lead to enhanced binding affinity and selectivity for target proteins.

Application Note 1: Reductive Amination for the Synthesis of 5-Amino-1,4-diazepane Derivatives

The ketone at the C5 position is a prime handle for introducing diversity through reductive amination. This powerful transformation allows for the formation of a new carbon-nitrogen bond, converting the ketone into a secondary or tertiary amine. This reaction is a cornerstone in the synthesis of numerous pharmaceuticals.[4][6] By reacting tert-butyl 5-oxo-1,4-diazepane-1-carboxylate with a primary or secondary amine in the presence of a reducing agent, a wide array of 5-substituted amino-diazepanes can be accessed. These products can serve as key intermediates in the synthesis of, for example, orexin receptor antagonists, which are under investigation for the treatment of sleep disorders.[5][7][8]

Causality in Experimental Choices:

The choice of reducing agent is critical for the success of the reductive amination. Mild reducing agents such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they are selective for the iminium ion intermediate and do not readily reduce the starting ketone. The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to facilitate the formation of the iminium ion. The addition of a mild acid, such as acetic acid, can catalyze the formation of the iminium ion, thereby accelerating the reaction.

General Workflow for Reductive Amination:

Figure 1. General workflow for the reductive amination of tert-butyl 5-oxo-1,4-diazepane-1-carboxylate.

Detailed Protocol: Reductive Amination with a Substituted Aniline

Objective: To synthesize tert-butyl 5-(phenylamino)-1,4-diazepane-1-carboxylate.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate | 190900-21-1 | 214.26 | 1.0 | 1.0 |

| Aniline | 62-53-3 | 93.13 | 1.2 | 1.2 |

| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 1.5 | 1.5 |

| Acetic Acid (glacial) | 64-19-7 | 60.05 | 1.2 | 1.2 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 10 mL | - |

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 5-oxo-1,4-diazepane-1-carboxylate (1.0 mmol, 214 mg) and anhydrous dichloromethane (10 mL).

-

Stir the solution until the starting material is fully dissolved.

-

Add aniline (1.2 mmol, 112 mg, 0.11 mL) followed by glacial acetic acid (1.2 mmol, 72 mg, 0.07 mL).

-

Stir the reaction mixture at room temperature for 30 minutes to facilitate iminium ion formation.

-

Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise over 10 minutes. Caution: The addition may be slightly exothermic.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected yield for this type of reaction is typically in the range of 70-90%.

Application Note 2: N-Arylation via Buchwald-Hartwig Amination

The secondary amine at the N4 position provides a handle for introducing aryl or heteroaryl substituents through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[9][10][11] This reaction is of paramount importance in medicinal chemistry for the synthesis of compounds with diverse pharmacological activities. By coupling the deprotected diazepanone with an aryl halide or triflate, complex structures can be assembled efficiently.

Causality in Experimental Choices:

The success of a Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, ligand, and base. The choice of ligand is particularly crucial; bulky, electron-rich phosphine ligands, such as those from the biarylphosphine class (e.g., XPhos, SPhos), are often employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. The base, typically a non-nucleophilic one like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine and generate the active nucleophile.

General Workflow for N-Arylation:

Figure 2. General workflow for the N-arylation of the 1,4-diazepan-5-one core.

Detailed Protocol: N-Arylation with an Aryl Bromide

Objective: To synthesize 1-(4-fluorophenyl)-1,4-diazepan-5-one.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate | 190900-21-1 | 214.26 | 1.0 | 1.0 |

| Trifluoroacetic acid (TFA) | 76-05-1 | 114.02 | 10.0 | 10.0 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 10 mL | - |

| 1-Bromo-4-fluorobenzene | 460-00-4 | 175.00 | 1.1 | 1.1 |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.02 | 0.02 |

| Xantphos | 161265-03-8 | 578.63 | 0.04 | 0.04 |

| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 | 1.4 |

| Toluene, anhydrous | 108-88-3 | 92.14 | 10 mL | - |

Procedure:

Step 1: Boc Deprotection

-

Dissolve tert-butyl 5-oxo-1,4-diazepane-1-carboxylate (1.0 mmol, 214 mg) in anhydrous dichloromethane (5 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (10.0 mmol, 1.14 g, 0.74 mL) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Azeotrope with toluene (3 x 10 mL) to remove residual TFA. The resulting 1,4-diazepan-5-one trifluoroacetate salt is used directly in the next step.

Step 2: Buchwald-Hartwig Amination

-

To a flame-dried Schlenk tube, add the crude 1,4-diazepan-5-one trifluoroacetate salt (from Step 1), 1-bromo-4-fluorobenzene (1.1 mmol, 193 mg, 0.12 mL), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and Xantphos (0.04 mmol, 23.1 mg).

-

Add sodium tert-butoxide (1.4 mmol, 135 mg).

-

Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.

-

Add anhydrous toluene (10 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(4-fluorophenyl)-1,4-diazepan-5-one.

Self-Validation: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity. Typical yields for this two-step sequence are in the range of 60-80%.

Application Note 3: Synthesis of Spirocyclic Scaffolds

The bifunctional nature of tert-butyl 5-oxo-1,4-diazepane-1-carboxylate, possessing both a ketone and a secondary amine (after Boc deprotection), makes it an attractive starting material for the synthesis of spirocyclic N-heterocycles.[12][13][14] Spirocyclic systems are of great interest in drug discovery as they introduce a high degree of three-dimensionality and rigidity, which can lead to improved pharmacological properties. A plausible approach involves a tandem reaction where the ketone first reacts with a suitable bis-nucleophile, followed by an intramolecular cyclization involving the secondary amine.

Proposed Synthetic Pathway to a Spiro-oxazolidinone-diazepane:

Figure 3. Proposed workflow for the synthesis of a spirocyclic derivative.

Detailed Protocol: Synthesis of a Spiro-oxazolidinone-diazepane Derivative

Objective: To synthesize a spiro-oxazolidinone-diazepane scaffold.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate | 190900-21-1 | 214.26 | 1.0 | 1.0 |

| 2-Aminoethanol | 141-43-5 | 61.08 | 1.1 | 1.1 |

| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | 6192-52-5 | 190.22 | 0.1 | 0.1 |

| Toluene, anhydrous | 108-88-3 | 92.14 | 20 mL | - |

| Triphosgene | 32315-10-9 | 296.75 | 0.4 | 0.4 |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 3.0 | 3.0 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 15 mL | - |

Procedure:

Step 1: Formation of the Spiro-aminal Intermediate

-

Combine tert-butyl 5-oxo-1,4-diazepane-1-carboxylate (1.0 mmol, 214 mg), 2-aminoethanol (1.1 mmol, 67 mg, 0.07 mL), and p-TsOH·H₂O (0.1 mmol, 19 mg) in anhydrous toluene (20 mL) in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Reflux the mixture for 4-6 hours, collecting the water that is formed.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude spiro-aminal intermediate, which is used in the next step without further purification.

Step 2: Boc Deprotection and Cyclization

-

Dissolve the crude intermediate from Step 1 in anhydrous DCM (10 mL) and cool to 0 °C.

-

Add a solution of triphosgene (0.4 mmol, 119 mg) in anhydrous DCM (5 mL) dropwise.

-

Add triethylamine (3.0 mmol, 304 mg, 0.42 mL) dropwise, and allow the reaction to warm to room temperature.

-

Stir for 12-16 hours, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (15 mL).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to afford the spiro-oxazolidinone-diazepane.

Self-Validation: The structure of the final spirocyclic compound should be confirmed by advanced NMR techniques (e.g., HMBC, HSQC) and HRMS to establish the connectivity and stereochemistry of the spirocenter.

Conclusion

Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate is a highly valuable and versatile building block in medicinal chemistry and drug discovery. Its inherent structural features, including the conformationally defined seven-membered ring and the orthogonally protected nitrogen atoms, provide a robust platform for the synthesis of complex and diverse molecular architectures. The protocols detailed herein for reductive amination, N-arylation, and a proposed route to spirocyclic derivatives showcase the breadth of its synthetic potential. By understanding the causality behind the experimental choices, researchers can adapt and expand upon these methodologies to accelerate the discovery of new therapeutic agents.

References

-

Coleman, P. J., et al. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2311-2315. [Link]

-

Merck & Co., Inc. (2015). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. ResearchGate. [Link]

-

Cox, C. D., et al. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. ResearchGate. [Link]

- Merck Sharp & Dohme Corp. (2009). Diazepan Orexin Receptor Antagonists.

-

Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857-11911. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Chemical Properties of C10H18N2O3 for Advanced Synthesis. [Link]

-

Ben-Aza, A., et al. (2014). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 19(8), 12534-12548. [Link]

-

Wang, Y., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(9), 2014. [Link]

-

Beaudry, C. M., et al. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 136(51), 17942-17945. [Link]

-

Kowa Company, Ltd. (2015). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive amination (reductive alkylation). [Link]

-

PubMed. (2014). One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

Royal Society of Chemistry. (2012). Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. [Link]

-

jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. [Link]

-

Wikipedia. (n.d.). Reductive amination. [Link]

-

Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]

-

ETH Zurich. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Research Collection. [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

Synfacts. (2024). Synthesis of Spiro Heterocycles through a Three-Component Reaction. Thieme, 20(04), 0386. [Link]

-

ResearchGate. (2012). ChemInform Abstract: A Practical Synthesis of Novel Rho-Kinase Inhibitor, (S)-4-Fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline. [Link]

-

Shankaran, K., et al. (2004). Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters, 14(23), 5907-5911. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

Sources

- 1. Synthesis of α-enaminones from cyclic ketones and anilines using oxoammonium salt as an oxygen transfer reagent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Research Collection | ETH Library [research-collection.ethz.ch]

Application Notes and Protocols: The Strategic Use of tert-Butyl 5-Oxo-1,4-diazepane-1-carboxylate in the Synthesis of Novel Triple Reuptake Inhibitors

Introduction: The Rationale for Triple Reuptake Inhibitors and the Role of the Diazepanone Scaffold

The treatment of major depressive disorder (MDD) has been a significant challenge in modern medicine. While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have shown efficacy for many patients, a substantial portion of individuals with MDD do not achieve full remission.[1] This has led to the exploration of novel therapeutic strategies, among which triple reuptake inhibitors (TRIs) have emerged as a promising next generation of antidepressants.[1][2] TRIs simultaneously block the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), offering a broader neurochemical profile that may lead to enhanced efficacy and a faster onset of action.[1][2]

The 1,4-diazepan-5-one scaffold has garnered significant attention as a core structural motif in the design of novel TRIs.[3] This seven-membered heterocyclic system provides a versatile platform for the introduction of various substituents, allowing for the fine-tuning of inhibitory activity at the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). The strategic incorporation of an aryl group at the N-1 position and further functionalization at other positions of the diazepanone ring are key to achieving the desired TRI profile.

This document provides detailed application notes and protocols for the use of a key starting material, tert-butyl 5-oxo-1,4-diazepane-1-carboxylate , in the synthesis of potent triple reuptake inhibitors. We will cover the synthesis of this versatile building block and its subsequent elaboration into advanced TRI candidates through key chemical transformations, including N-arylation and reductive amination.

Synthesis of the Core Scaffold: tert-Butyl 5-Oxo-1,4-diazepane-1-carboxylate

A reliable and scalable synthesis of the tert-butyl 5-oxo-1,4-diazepane-1-carboxylate scaffold is paramount for its application in drug discovery programs. While several methods for the synthesis of diazepine rings have been reported, a practical approach for this specific building block can be achieved through a multi-step sequence involving an intramolecular cyclization strategy. One plausible and efficient method is a modification of the Dieckmann condensation.[4][5][6][7][8]

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for tert-butyl 5-oxo-1,4-diazepane-1-carboxylate.

Detailed Protocol: Synthesis of tert-Butyl 5-Oxo-1,4-diazepane-1-carboxylate

Materials:

-

N-Boc-glycine methyl ester

-

Methyl acrylate

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH), anhydrous

-

Toluene, anhydrous

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Michael Addition:

-

To a solution of N-Boc-glycine methyl ester (1.0 eq) in anhydrous methanol, add sodium methoxide (0.1 eq) at 0 °C.

-

Slowly add methyl acrylate (1.1 eq) and allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Neutralize the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diester intermediate.

-

-

Dieckmann Condensation:

-

Dissolve the crude diester intermediate in anhydrous toluene.

-

Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the formation of the cyclic β-keto ester by TLC or LC-MS.

-

Cool the reaction to 0 °C and quench with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Decarboxylation:

-

To the crude β-keto ester, add a 1:1 mixture of acetic acid and 1M hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours until gas evolution ceases.

-

Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl 5-oxo-1,4-diazepane-1-carboxylate as a solid.

-

Application in the Synthesis of Triple Reuptake Inhibitors

The synthesized tert-butyl 5-oxo-1,4-diazepane-1-carboxylate is a versatile intermediate for the synthesis of a library of potential TRIs. The general strategy involves two key transformations: N-arylation of the diazepanone nitrogen and subsequent reductive amination of the ketone functionality.

Caption: General synthetic route to TRIs from the diazepanone scaffold.

Protocol 1: Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the N-4 position of the diazepanone ring.

Materials:

-

tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate

-

Aryl bromide or iodide (Ar-X)

-

Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

-

A suitable phosphine ligand (e.g., Xantphos, RuPhos)

-

Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene or dioxane

Procedure:

-

To an oven-dried Schlenk tube, add tert-butyl 5-oxo-1,4-diazepane-1-carboxylate (1.0 eq), the aryl halide (1.1 eq), the palladium catalyst (e.g., 2-5 mol%), the phosphine ligand (e.g., 4-10 mol%), and the base (e.g., 1.5-2.0 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-arylated diazepanone intermediate.

Table 1: Representative N-Arylation Reaction Conditions

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 85 |

| 2 | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ (1.5) | RuPhos (3) | NaOtBu | Toluene | 90 | 92 |

| 3 | 2-Bromopyridine | Pd(OAc)₂ (3) | BINAP (6) | K₃PO₄ | Toluene | 110 | 78 |

Protocol 2: Reductive Amination

Reductive amination is a versatile method for the formation of amines from ketones.[9][10][11][12][13] In this step, the ketone functionality of the N-arylated diazepanone is converted to a secondary or tertiary amine, introducing another point of diversity in the final TRI candidate.

Materials:

-

N-Aryl-diazepanone intermediate

-

Primary or secondary amine (R¹R²NH)

-

Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Acetic acid (AcOH) (optional, as a catalyst)

Procedure:

-

Dissolve the N-aryl-diazepanone intermediate (1.0 eq) and the amine (1.2-1.5 eq) in the chosen solvent.

-

If necessary, add a catalytic amount of acetic acid (e.g., 0.1 eq).

-

Add the reducing agent (e.g., STAB, 1.5-2.0 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 4-24 hours, monitoring its progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with the same solvent.

-

Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the final triple reuptake inhibitor.

Table 2: Representative Reductive Amination Conditions

| Entry | Amine | Reducing Agent | Solvent | Additive | Yield (%) |

| 1 | Methylamine | STAB | DCE | AcOH | 88 |

| 2 | Dimethylamine | NaBH₃CN | MeOH | - | 91 |

| 3 | Pyrrolidine | STAB | DCM | - | 95 |

Conclusion and Future Perspectives

The use of tert-butyl 5-oxo-1,4-diazepane-1-carboxylate as a core scaffold provides a robust and flexible platform for the synthesis of novel triple reuptake inhibitors. The synthetic routes outlined in these application notes, employing key transformations such as N-arylation and reductive amination, allow for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. The ability to systematically modify the aryl substituent at the N-1 position and the amino group at the C-5 position is crucial for optimizing the inhibitory potency and selectivity at the serotonin, norepinephrine, and dopamine transporters. Further optimization of these lead compounds, guided by in vitro and in vivo pharmacological profiling, holds significant promise for the development of the next generation of more effective and faster-acting antidepressants.

References

-

Design, synthesis, and biological activities of 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors. J Med Chem. 2014 Aug 15. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Direct reductive amination of ketones with ammonium salt catalysed by Cp*Ir(iii) complexes bearing an amidato ligand. Org. Biomol. Chem.. [Link]

-

The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angew. Chem. Int. Ed.. [Link]

-

Reductive amination. Wikipedia. [Link]

-

Intramolecular cyclization of N-Boc derivatives 13. Reaction conditions. ResearchGate. [Link]

-

Reaction of cyclic ketones with secondary amines a. a Reaction conditions. ResearchGate. [Link]

-

Dieckmann condensation. Wikipedia. [Link]

-

Reductive amination of aryl substituted ketones and aldehydes to... ResearchGate. [Link]

-

Dieckmann condensation. Purechemistry. [Link]

-

Dieckmann Condensation. Organic Chemistry Portal. [Link]

-

Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. [Link]

-

Nickel−NHC-Catalyzed α-Arylation of Acyclic Ketones and Amination of Haloarenes and Unexpected Preferential N-Arylation of 4-Aminopropiophenone. The Journal of Organic Chemistry. [Link]

-

Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? Future Med Chem. [Link]

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

-

A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy. Org. Chem. Front.. [Link]

-

Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. PMC. [Link]

-

Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. [Link]

-

Nickel-NHC-catalyzed alpha-arylation of acyclic ketones and amination of haloarenes and unexpected preferential N-arylation of 4-aminopropiophenone. J Org Chem. [Link]

-

Chapter 17: The Rational Design of Triple Reuptake Inhibitors for the Treatment of Depression. RSC Publishing. [Link]

-

Nickel—NHC-Catalyzed α-Arylation of Acyclic Ketones and Amination of Haloarenes and Unexpected Preferential N-Arylation of 4-Aminopropiophenone. ResearchGate. [Link]

-

Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. PubMed. [Link]

-

Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ACS Publications. [Link]

-

Triple Reuptake Inhibitors: The Next Generation of Antidepressants. PMC. [Link]

-

Synthesis of Triple Reuptake Inhibitor (-)-GSK1360707. ResearchGate. [Link]

-

A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. ResearchGate. [Link]

-

Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Semantic Scholar. [Link]

-

Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate (C11H22N2O3). PubChem. [Link]

Sources

- 1. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triple Reuptake Inhibitors: The Next Generation of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological activities of 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 5. purechemistry.org [purechemistry.org]

- 6. Dieckmann Condensation [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. Direct reductive amination of ketones with ammonium salt catalysed by Cp*Ir(iii) complexes bearing an amidato ligand - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Reductive amination - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Note: Strategic Functionalization of tert-Butyl 5-Oxo-1,4-diazepane-1-carboxylate

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of tert-butyl 5-oxo-1,4-diazepane-1-carboxylate (CAS: 190900-21-1). This scaffold is a critical intermediate for homopiperazine-based pharmacophores, including Orexin receptor antagonists (e.g., Suvorexant analogs) and kinase inhibitors.

Executive Summary & Reactivity Profile

The 1,4-diazepan-5-one ring system presents a unique "amphibious" reactivity profile compared to standard piperazines or diazepanes. Unlike simple secondary amines, the N4 position is part of a lactam (cyclic amide) . This dramatically alters its nucleophilicity and pKa, rendering standard reductive amination or mild alkylation conditions ineffective.

Structural Analysis & Reactivity Map

-

N1 Position (Carbamate): Protected by a Boc group.[1] Inert to basic nucleophilic attack; labile to acids (TFA, HCl).

-

N4 Position (Lactam Nitrogen): The primary site for electrophilic attack.

-

Acidity: pKa

17 (DMSO). Requires deprotonation by a strong base (NaH, LiHMDS) to react with alkyl halides. -

Nucleophilicity: Poor. Requires metal catalysis (Cu, Pd) for arylation.

-

-

C6 Position (Alpha-Carbon): Potential for enolate chemistry.

-

Acidity: pKa

30. Deprotonation requires hindered bases (LDA) at low temperatures. -

Competition: N-alkylation is kinetically and thermodynamically favored over C-alkylation in the unsubstituted lactam.

-

Figure 1: Reactivity landscape of the 5-oxo-1,4-diazepane scaffold. N4 is the primary vector for diversification.

Protocol A: N-Alkylation (The "Workhorse" Reaction)

This is the most common transformation. Due to the lactam character, weak bases (K₂CO₃, Et₃N) are insufficient. Sodium Hydride (NaH) is the standard reagent.

Mechanism & Critical Considerations

-

Deprotonation: The N4 proton is removed to form a sodium lactamate. This species is an ambident nucleophile (reacting at N or O).[2]

-

Regioselectivity (N vs O): N-alkylation is favored by "soft" electrophiles (Alkyl Bromides/Iodides) and polar aprotic solvents (DMF). "Hard" electrophiles (Sulfonates, Chlorides) or oxygen-philic counterions can promote O-alkylation (forming lactim ethers).

-

Temperature: 0°C initiation is critical to prevent exotherms and degradation of the Boc group.

Step-by-Step Protocol

Reagents:

-

Substrate: tert-butyl 5-oxo-1,4-diazepane-1-carboxylate (1.0 equiv)

-

Base: NaH (60% dispersion in oil) (1.2 equiv)

-

Electrophile: Alkyl Bromide/Iodide (1.1–1.2 equiv)

-

Solvent: Anhydrous DMF (0.1 M concentration)

Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

-

Solubilization: Dissolve the substrate in anhydrous DMF. Cool to 0°C in an ice bath.

-

Deprotonation: Carefully add NaH portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 15–30 minutes until gas evolution ceases and the solution becomes clear/yellowish (formation of the lactamate anion).

-

Addition: Add the electrophile dropwise (neat or dissolved in minimal DMF).

-

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–12 hours. Monitor by TLC/LCMS.

-

Note: Iodides react faster (<2h); Bromides may require overnight.

-

-

Quench: Cool back to 0°C. Quench carefully with saturated NH₄Cl solution.

-

Workup: Dilute with EtOAc. Wash organic layer with H₂O (3x to remove DMF) and Brine (1x). Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Troubleshooting Table:

| Observation | Probable Cause | Solution |

| Low Conversion | Old NaH or Wet DMF | Use fresh NaH; dry DMF over molecular sieves. |

| O-Alkylation Product | "Hard" Electrophile used | Switch leaving group to Iodide (Finkelstein) or use non-polar solvent (THF). |

| Boc Loss | Acidic quench too strong | Use Sat. NH₄Cl or H₂O only; avoid HCl workup. |

Protocol B: N-Arylation (C-N Cross Coupling)

Direct nucleophilic aromatic substitution (SNAr) is difficult with lactams unless the aryl halide is highly electron-deficient (e.g., 2-chloro-4-nitrobenzene). For most medicinal chemistry applications, Copper-Catalyzed (Chan-Lam) or Palladium-Catalyzed (Buchwald-Hartwig) methods are required.

Copper-Catalyzed Chan-Lam Coupling (Preferred for Boronic Acids)

This method is milder and tolerates air, making it ideal for rapid library synthesis.

Reagents:

-

Substrate (1.0 equiv)

-

Aryl Boronic Acid (2.0 equiv)

-

Catalyst: Cu(OAc)₂ (0.5–1.0 equiv)

-

Base: Pyridine (2.0 equiv) or Et₃N

-

Solvent: DCM or Dichloroethane (DCE)

-

Atmosphere: Open to air (O₂ is the oxidant)

Procedure:

-

Combine substrate, aryl boronic acid, and Cu(OAc)₂ in a vial.

-

Add solvent (DCM) and base (Pyridine).

-

Stir vigorously at RT (or 40°C) open to the atmosphere for 16–24 hours.

-

Filter through a celite pad to remove Copper salts. Concentrate and purify.

Palladium-Catalyzed Buchwald-Hartwig (Preferred for Aryl Halides)

Required for unactivated aryl bromides/chlorides.

Reagents:

-

Substrate (1.0 equiv)

-

Aryl Bromide (1.2 equiv)[3]

-

Catalyst: Pd₂(dba)₃ (5 mol%) or XPhos Pd G3

-

Ligand: Xantphos or BrettPhos (10 mol%)

-

Base: Cs₂CO₃ (2.0 equiv)[3]

-

Solvent: 1,4-Dioxane or Toluene (degassed)

Procedure:

-

Mix solid reagents in a vial. Purge with Argon.

-

Add degassed solvent.

-

Heat to 80–100°C for 12–18 hours.

-

Filter through celite, concentrate, and purify.

Advanced Protocol: C-Alkylation (Alpha-Functionalization)

Warning: This reaction is regioselective for C6 only if N4 is already substituted (e.g., N-Methyl, N-Benzyl). If N4 is a free lactam (N-H), the base will deprotonate N4 first.

Strategy:

-

Step 1: N-Alkylation (See Protocol A) or Protection (e.g., SEM, Bn).

-

Step 2: Enolate formation and C-alkylation.

Protocol (for N-Protected Substrate):

-

Dissolve N-alkylated substrate in anhydrous THF. Cool to -78°C .

-

Add LDA (Lithium Diisopropylamide, 1.1 equiv) dropwise. Stir for 30 min at -78°C to form the lithium enolate.

-

Add Electrophile (Alkyl Halide) dropwise.

-

Stir at -78°C for 1 hour, then slowly warm to 0°C.

-

Quench with Sat. NH₄Cl.

Summary of Reaction Pathways

Figure 2: Decision tree for selecting the appropriate experimental protocol based on the desired electrophile.

References

-

Suvorexant Synthesis (Diazepane Formation)

-

Cox, C. D., et al. "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia." Journal of Medicinal Chemistry, 2010, 53 (14), 5320–5332. Link

- Note: Describes the handling of the diazepane core and N-arylation/acylation str

-

- General Lactam Alkylation: Smith, M. B. "Lactams: Synthesis and Reactions." March's Advanced Organic Chemistry, 8th Edition, Wiley, 2019. Si, C., et al. "Regioselective N-Alkylation of Lactams." Journal of Organic Chemistry, 2018.

-

Chan-Lam Coupling on Lactams

-

Qiao, J. X., & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, 2011, 2011 (06), 829-856. Link

-

-

Palladium-Catalyzed Amidation/Lactam Arylation

-

Fors, B. P., & Buchwald, S. L. "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonafliates to Nitroaromatics." Journal of the American Chemical Society, 2009, 131 (36), 12898–12899. (See Supporting Info for Lactam substrates). Link

-

Sources

Application Note: Solid-Phase Utilization of Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate

This Application Note and Protocol Guide is designed for researchers utilizing Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate (also known as 1-Boc-5-oxo-1,4-diazepane or 1-Boc-homopiperazin-5-one) in solid-phase organic synthesis (SPOS).

Executive Summary

The 1,4-diazepan-5-one core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic

Unlike de novo synthesis of the ring on-resin (e.g., via Ugi/cyclization sequences), using the pre-formed Boc-protected scaffold offers superior atom economy and stereochemical control. However, its effective use in Solid-Phase Synthesis (SPS) requires navigating specific orthogonality challenges:

-

Amide (Lactam) N4 Reactivity: The N4 position is non-basic and requires forcing conditions for alkylation.

-

Boc/Linker Orthogonality: The acid-labile N1-Boc group dictates the choice of resin linker to prevent premature cleavage during deprotection.

This guide details two validated workflows: N1-Anchoring (for N4 diversity) and N4-Anchoring (for N1 diversity), providing self-validating protocols for each.

Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | tert-butyl 5-oxo-1,4-diazepane-1-carboxylate |

| Molecular Weight | 214.26 g/mol |

| CAS Number | 112275-50-0 |

| Physical State | White to off-white solid |

| Solubility | Soluble in DCM, DMF, THF; Sparingly soluble in Et₂O |

| pKa (N4-H) | ~16–17 (Lactam, est.) |

| Storage | 2–8°C, Hygroscopic (Store under inert gas) |

Safety Note: The compound is an irritant. Standard PPE (gloves, goggles, lab coat) is mandatory. Handle in a fume hood.

Strategic Analysis: Linker Selection

The success of the synthesis hinges on the "Linker Decision Tree." The N1-Boc group requires TFA for removal. Therefore, if the scaffold is anchored via a TFA-labile linker (e.g., Wang, Rink Amide), the scaffold will be lost during deprotection.

Decision Matrix

-

Strategy A (N1-Anchor): Deprotect Boc in solution first, then load the secondary amine onto 2-Chlorotrityl Chloride (2-CTC) resin.

-

Pros: Mild cleavage (HFIP or dilute TFA) retains N4-substituents; high loading efficiency.

-

Cons: Requires solution-phase step first.

-

-

Strategy B (N4-Anchor): Load the intact Boc-scaffold onto Merrifield or HMBA resin via N4-alkylation.

-

Pros: Allows N1-Boc deprotection (TFA) without cleaving the resin.

-

Cons: N4-alkylation of lactams on-resin is sterically demanding; Cleavage often requires harsh conditions (HF or strong base).

-

Experimental Protocols

Protocol A: N1-Anchoring Strategy (Targeting N4 Diversity)

This route is preferred for generating libraries with diverse alkyl groups at the lactam nitrogen.

Workflow Visualization

Caption: Workflow for N1-anchoring allows mild cleavage and retention of N4 modifications.

Step-by-Step Methodology

1. Pre-treatment: Solution Phase Boc-Deprotection

-

Dissolve 1.0 eq of tert-butyl 5-oxo-1,4-diazepane-1-carboxylate in DCM (5 mL/g).

-

Add TFA (5 mL/g) carefully. Stir at RT for 1 hour.

-

Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

-

Critical: Convert the TFA salt to the free base by passing through a basic alumina plug or via extraction (DCM / sat. NaHCO₃).[1] Resin loading requires the free amine.

2. Resin Loading (2-CTC Resin)

-

Swell: Place 2-Chlorotrityl Chloride resin (1.0 g, ~1.6 mmol/g) in a reactor. Swell in dry DCM (10 mL) for 20 min. Drain.

-

Load: Dissolve the deprotected diazepanone (1.5 eq) and DIPEA (4.0 eq) in dry DCM (8 mL). Add to resin.[2][3]

-

Incubate: Shake at RT for 2 hours.

-

Cap: Add MeOH (1 mL) to the reaction mixture (to cap unreacted chlorides) and shake for 15 min.

-

Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

-

QC Check: Perform a chloranil test. It should be positive (blue) for the secondary amine (N1).

3. On-Resin N4-Alkylation (The "Magic Mixture") Lactam alkylation on solid support is difficult due to aggregation. Use Lithium tert-butoxide for optimal results.

-

Prepare Reagents:

-

Solution A: 1.0 M LiOtBu in THF (5.0 eq relative to resin loading).

-

Solution B: Alkyl Halide (R-Br or R-I, 5.0 eq) in DMSO/THF (1:1).

-

-

Reaction:

-

Wash resin with anhydrous THF (3x) to remove protic solvents.

-

Add Solution A to the resin. Shake for 10 min to deprotonate the lactam.

-

Add Solution B directly to the resin suspension.

-

Shake at RT for 4–16 hours (depending on steric bulk of R-X).

-

-

Wash: THF (3x), DMF (3x), DCM (3x).

-

Validation: Take a small resin aliquot, cleave (see below), and analyze by LC-MS to confirm N4-alkylation.

4. Cleavage

-

Method A (Retain N1-H): Treat resin with 1% TFA in DCM (5 x 2 min). Collect filtrates into pyridine/MeOH to neutralize.

-

Method B (Retain N1-H, ultra-mild): Treat with 20% HFIP (Hexafluoroisopropanol) in DCM for 30 min.

Protocol B: N4-Anchoring Strategy (Targeting N1 Diversity)

This route is ideal for scanning N1-capping groups (ureas, sulfonamides, amides) while keeping the lactam N4 fixed to a spacer.

Workflow Visualization

Caption: N4-anchoring allows standard Fmoc/Boc-like elaboration at N1.

Step-by-Step Methodology

1. Resin Selection & Loading

-

Resin: Bromo-Wang Resin (for TFA cleavage releasing an N4-phenol ether) or Merrifield Resin (requires HF/TFMSA cleavage).

-

Recommendation: Use Bromo-Wang if the final product requires an acid/alcohol handle. Use Merrifield if you want a simple N-benzyl group (requires harsh cleavage) or if using a Photolabile Linker (best for orthogonality).

2. Loading Reaction (N4-Alkylation)

-

Swell: Swell Bromo-Wang resin (1.0 g) in dry DMF.

-

Activation: In a separate vial, dissolve Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate (3.0 eq) in dry DMF. Add NaH (60% dispersion, 3.0 eq) carefully at 0°C. Stir for 30 min until gas evolution ceases (formation of sodium lactamate).

-

Coupling: Transfer the activated lactam solution to the resin.

-

Incubate: Shake at RT for 16 hours.

-

Wash: DMF (5x), DCM (5x), MeOH (3x).

-

QC Check: IR spectroscopy on a single bead. Look for the carbonyl stretch shift or disappearance of the resin bromide stretch.

3. On-Resin Boc Deprotection

-

Treat resin with 50% TFA in DCM (2 x 15 min).

-

Note: If using Bromo-Wang, this step might prematurely cleave the linker if the ether bond is acid-sensitive. Correction: Wang ether linkage is stable to 50% TFA if the carbocation is not stabilized. However, standard Wang is cleaved by 50% TFA.

-

CRITICAL FIX: If using Wang resin, you cannot use TFA to deprotect Boc.

-

Alternative: Use Merrifield Resin . The benzyl-amine bond formed is stable to TFA.

-

Revised Step 3 (Merrifield): Treat with 50% TFA/DCM. Wash with DCM, then 10% DIPEA/DCM (neutralization).

-

4. N1-Functionalization (Diversity Step)

-

Acylation: React with Acid Chloride (5 eq) + DIPEA (10 eq) in DCM.

-

Urea Formation: React with Isocyanate (5 eq) in DCM.

-

Reductive Amination: React with Aldehyde (5 eq) in TMOF/DCM (1:1) for 3h, then add NaBH(OAc)₃ (5 eq).

5. Cleavage (Merrifield)

-

TFMSA Method: Treat resin with TFMSA (Trifluoromethanesulfonic acid) / TFA / DMS (1:8:1) for 2 hours.

-

Precipitate in cold ether.

-

Result: N4-Benzyl-1,4-diazepan-5-one derivative.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Loading (N4) | Poor nucleophilicity of lactam; Aggregation. | Use Cs₂CO₃ + TBAI (catalytic) in DMF at 60°C instead of NaH. |

| Incomplete N1 Acylation | Steric hindrance from N4-linker. | Use HATU/HOAt coupling reagents; Perform double couplings at 40°C. |

| Resin Color Change (Black) | Decomposition during NaH activation. | Ensure anhydrous conditions; activate lactam at 0°C before adding to resin. |

| Bis-alkylation | Not possible with N1-Boc protection. | (Self-validating feature of using the Boc-protected starting material). |

References

-

Horton, D. A., et al. "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 2003, 103(3), 893-930. Link

-

Fülöpová, V., et al. "Solid-phase synthesis of trisubstituted benzo[1,4]-diazepin-5-one derivatives."[4][2] ACS Combinatorial Science, 2012, 14(12), 651-656. Link[2]

-

DeWitt, S. H., et al. "Diversomers: An approach to nonpeptide, nonoligomeric chemical diversity." Proceedings of the National Academy of Sciences, 1993, 90(15), 6909-6913. Link

-

PubChem Compound Summary. "Tert-butyl 1,4-diazepane-1-carboxylate." CID 2756058.[5] Link

-

BenchChem. "Di-tert-butyl 1,4,5-oxadiazepane-4,5-dicarboxylate and related scaffolds." Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Solid-phase synthesis of trisubstituted benzo[1,4]-diazepin-5-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. Tert-butyl 1,4-diazepane-1-carboxylate | C10H20N2O2 | CID 2756058 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 1-aryl-1,4-diazepan-2-one Derivatives: An Application and Protocol Guide

This guide provides a comprehensive overview of the synthesis of 1-aryl-1,4-diazepan-2-one derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. These scaffolds are recognized as privileged structures due to their diverse biological activities, including their roles as antipsychotics, anxiolytics, anticonvulsants, and more recently, as novel triple reuptake inhibitors.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of the 1-aryl-1,4-diazepan-2-one Scaffold

The 1,4-diazepine core is a seven-membered heterocyclic ring containing two nitrogen atoms. The introduction of an aryl group at the 1-position and a carbonyl group at the 2-position creates the 1-aryl-1,4-diazepan-2-one scaffold, which has proven to be a versatile template for the design of novel therapeutic agents. The conformational flexibility of the seven-membered ring, combined with the electronic properties of the aryl substituent, allows for fine-tuning of the molecule's interaction with various biological targets. Notably, derivatives of this scaffold have shown promise as potent triple reuptake inhibitors (TRIs), which modulate the synaptic concentrations of serotonin, norepinephrine, and dopamine, offering a potential new avenue for the treatment of depression and other neuropsychiatric disorders.[1]

Strategic Approaches to Synthesis

The synthesis of 1-aryl-1,4-diazepan-2-one derivatives can be approached through several strategic disconnections. The most common strategies involve the formation of one of the amide bonds or the cyclization of a linear precursor. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Key Synthetic Strategies:

-

Reductive Amination followed by Cyclization: This is a widely employed and versatile method. It typically involves the reductive amination of an N-aryl-ethylenediamine with an α,β-unsaturated ester or a related carbonyl compound, followed by an intramolecular cyclization to form the diazepan-2-one ring. The aryl group is introduced early in the synthesis via the choice of the substituted aniline.

-

Ring Expansion of Smaller Heterocycles: Innovative methods involving the ring expansion of smaller lactams, such as β-lactams, have been developed. These reactions can proceed via intramolecular transamidation and offer a unique entry to the seven-membered diazepine ring system.[3]

-

Multi-component Reactions: For the efficient construction of molecular diversity, multi-component reactions (MCRs) like the Ugi four-component condensation can be adapted to synthesize benzodiazepine derivatives, which can be further modified to yield the desired 1-aryl-1,4-diazepan-2-ones.

Below is a diagram illustrating a generalized synthetic workflow for the reductive amination and cyclization approach.

Figure 1: A generalized workflow for the synthesis of 1-aryl-1,4-diazepan-2-ones via a reductive amination and cyclization strategy.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative 1-aryl-1,4-diazepan-2-one derivative.

Protocol 1: Synthesis of 1-(4-methoxyphenyl)-1,4-diazepan-2-one

This protocol is adapted from methodologies described for the synthesis of related bioactive molecules and represents a reliable route to the target compound.

Step 1: Synthesis of ethyl 3-((4-methoxyphenyl)amino)propanoate

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 12.3 g (0.1 mol) of 4-methoxyaniline in 100 mL of ethanol.

-

Addition of Reagent: To this solution, add 10.0 g (0.1 mol) of ethyl acrylate dropwise over 15 minutes at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel (hexane/ethyl acetate, 8:2) to afford ethyl 3-((4-methoxyphenyl)amino)propanoate as a pale yellow oil.

-

Causality: The Michael addition of the aniline to the α,β-unsaturated ester is a classic and efficient method for forming the C-N bond required for the linear precursor. Ethanol is a suitable solvent that facilitates the reaction without competing side reactions.

Step 2: Synthesis of 3-((4-methoxyphenyl)amino)propan-1-ol

-

Reaction Setup: In a 500 mL three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, suspend 3.8 g (0.1 mol) of lithium aluminum hydride (LiAlH₄) in 150 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

-

Addition of Ester: Dissolve 22.3 g (0.1 mol) of ethyl 3-((4-methoxyphenyl)amino)propanoate in 50 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension over 1 hour, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Quenching and Work-up: Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of 4 mL of water, 4 mL of 15% aqueous sodium hydroxide, and 12 mL of water. Stir the resulting slurry for 30 minutes, then filter through a pad of Celite. Wash the filter cake with THF. Combine the filtrates and evaporate the solvent under reduced pressure to yield 3-((4-methoxyphenyl)amino)propan-1-ol as a white solid.

-

Causality: LiAlH₄ is a powerful reducing agent necessary for the complete reduction of the ester to the primary alcohol without affecting the aromatic ring. The use of anhydrous conditions is critical as LiAlH₄ reacts violently with water. The Fieser workup (sequential addition of water, NaOH solution, and water) is a standard and safe procedure for quenching the reaction and precipitating the aluminum salts for easy filtration.

Step 3: Synthesis of 1-(4-methoxyphenyl)-1,4-diazepan-2-one

-

Mesylation: Dissolve 18.1 g (0.1 mol) of 3-((4-methoxyphenyl)amino)propan-1-ol and 12.1 g (0.12 mol) of triethylamine (TEA) in 200 mL of dichloromethane (DCM) at 0 °C. To this solution, add 12.6 g (0.11 mol) of methanesulfonyl chloride (MsCl) dropwise. Stir the reaction at 0 °C for 2 hours.

-

Nucleophilic Substitution: In a separate flask, prepare a solution of 11.6 g (0.1 mol) of N-Boc-aminoacetonitrile in 100 mL of dimethylformamide (DMF) and add 4.4 g (0.11 mol) of sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C. Stir for 30 minutes. To this solution, add the previously prepared mesylate solution in DCM dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Cyclization: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then dissolved in 150 mL of a 1:1 mixture of trifluoroacetic acid (TFA) and DCM and stirred at room temperature for 4 hours to remove the Boc protecting group. The solvent is removed under reduced pressure, and the residue is dissolved in 200 mL of methanol. 10 mL of concentrated hydrochloric acid is added, and the mixture is refluxed for 6 hours to facilitate hydrolysis of the nitrile and intramolecular cyclization.

-

Final Purification: After cooling, the reaction mixture is neutralized with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (DCM/methanol, 95:5) to afford 1-(4-methoxyphenyl)-1,4-diazepan-2-one.

-

Causality: This multi-step sequence first activates the primary alcohol as a good leaving group (mesylate). The subsequent SN2 reaction with the deprotonated N-Boc-aminoacetonitrile builds the carbon backbone. The Boc group is an acid-labile protecting group for the second nitrogen, which is removed with TFA. Finally, the acidic hydrolysis of the nitrile to a carboxylic acid and subsequent heat-promoted intramolecular amide bond formation (cyclization) yields the desired 1,4-diazepan-2-one ring.

Figure 2: Key chemical transformations in the synthesis of 1-(4-methoxyphenyl)-1,4-diazepan-2-one.

Characterization Data

The synthesized 1-aryl-1,4-diazepan-2-one derivatives should be thoroughly characterized to confirm their structure and purity. The following table provides expected characterization data for a representative compound.

| Derivative | Formula | MW | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |

| 1-(4-methoxyphenyl)-1,4-diazepan-2-one | C₁₂H₁₆N₂O₂ | 220.27 | 7.05 (d, 2H), 6.85 (d, 2H), 3.80 (s, 3H), 3.65 (t, 2H), 3.40 (t, 2H), 3.10 (t, 2H), 2.80 (t, 2H), 2.10 (br s, 1H) | 170.5, 155.0, 140.1, 125.0, 114.5, 55.5, 52.0, 48.5, 45.0, 35.0 | 221.1 [M+H]⁺ |

Applications and Future Perspectives